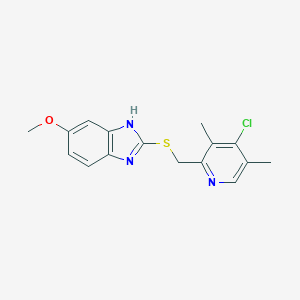

4-Desmethoxy-4-chloro Omeprazole Sulfide

Description

Properties

IUPAC Name |

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPVARCHBWKDWRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70430895 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220757-74-4 | |

| Record name | 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70430895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Desmethoxy-4-chloro Omeprazole Sulfide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Abstract

This technical guide provides a comprehensive, mechanistically-driven overview of the synthetic pathway for this compound, a key analog and intermediate in the chemical space of proton pump inhibitors (PPIs). The document is structured for researchers and drug development professionals, offering a deep dive into the strategic disconnection of the target molecule and the detailed synthesis of its core heterocyclic precursors: 5-methoxy-1H-benzimidazole-2-thiol and 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine. Each section elucidates the causality behind experimental choices, provides detailed, field-proven protocols, and is supported by authoritative references to ensure scientific integrity and reproducibility.

Strategic Overview: A Convergent Synthesis Approach

The synthesis of this compound, with the IUPAC name 2-[[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole, is most effectively achieved through a convergent strategy.[1] This approach involves the independent synthesis of two primary heterocyclic building blocks, which are then coupled in the final step to form the target thioether. The key disconnection is made at the sulfide linkage, which is synthetically formed via a nucleophilic substitution reaction.

This strategy offers significant advantages, including higher overall efficiency, easier purification of intermediates, and the flexibility to create various analogs by modifying either of the precursor fragments.

Caption: Retrosynthetic analysis of the target molecule.

Synthesis of Precursor A: 5-Methoxy-1H-benzimidazole-2-thiol

The benzimidazole moiety is constructed via a classical cyclocondensation reaction. This involves reacting a substituted o-phenylenediamine with a one-carbon electrophile that also serves as a sulfur source, thereby forming the five-membered imidazole ring fused to the benzene core.

Mechanistic Rationale

The reaction of 4-methoxy-1,2-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base like potassium hydroxide is a robust and widely used method.[2] The base deprotonates the amine, which then acts as a nucleophile, attacking the electrophilic carbon of CS₂. A subsequent intramolecular cyclization, driven by the proximity of the second amino group, followed by dehydration, yields the stable aromatic benzimidazole-2-thiolate salt, which is neutralized upon acidic workup.

Caption: Synthesis pathway for the benzimidazole precursor.

Experimental Protocol

Objective: To synthesize 5-Methoxy-1H-benzimidazole-2-thiol.

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |

| 4-Methoxy-1,2-phenylenediamine | 138.17 | 13.8 g | 0.10 | 1.0 |

| Potassium Hydroxide (KOH) | 56.11 | 6.7 g | 0.12 | 1.2 |

| Carbon Disulfide (CS₂) | 76.13 | 9.1 g (7.2 mL) | 0.12 | 1.2 |

| Ethanol (95%) | - | 150 mL | - | - |

| Acetic Acid | - | ~10 mL | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in 150 mL of ethanol.

-

Add 4-methoxy-1,2-phenylenediamine to the ethanolic KOH solution and stir until fully dissolved.

-

Cool the mixture in an ice bath and add carbon disulfide dropwise over 30 minutes. Caution: CS₂ is highly volatile, flammable, and toxic. Perform this step in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.

-

After reflux, cool the reaction mixture to room temperature. A solid potassium salt of the product should precipitate.

-

Filter the solid and wash it with cold ethanol.

-

Dissolve the collected solid in 200 mL of warm water.

-

Neutralize the solution by adding glacial acetic acid dropwise until the pH is approximately 6-7, at which point the product will precipitate.

-

Cool the suspension in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the product with cold water and dry it under vacuum to yield 5-methoxy-1H-benzimidazole-2-thiol as a solid.

Synthesis of Precursor B: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine

The synthesis of the substituted pyridine precursor is a multi-step process that requires careful control of regioselectivity. The strategy involves activating the pyridine ring via N-oxidation, followed by sequential functionalization at the C4 and C2 positions.

Synthetic Strategy and Rationale

The pathway begins with 2,3,5-trimethylpyridine (2,3,5-collidine). The key transformation is the N-oxidation, which activates the methyl group at the C2 position for subsequent rearrangement and chlorination, and also facilitates the introduction of the chloro group at the C4 position.[1]

Caption: Multi-step synthesis of the pyridine precursor.

Experimental Protocols

Step 3.2.1: N-Oxidation

-

Dissolve 2,3,5-trimethylpyridine in glacial acetic acid.

-

Cool the solution to 0°C and add hydrogen peroxide (30% solution) dropwise, maintaining the temperature below 10°C.

-

Stir the reaction at 70-80°C for 24 hours.

-

Cool the mixture, and carefully neutralize it with a saturated sodium carbonate solution.

-

Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to obtain the N-oxide.

Step 3.2.2: C4-Chlorination

-

Add the 2,3,5-trimethylpyridine N-oxide to an excess of phosphorus oxychloride (POCl₃) at 0°C.

-

Slowly heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction and carefully pour it onto crushed ice.

-

Neutralize with a strong base (e.g., NaOH pellets) while keeping the mixture cool.

-

Extract the product with ethyl acetate, dry the organic phase, and purify by column chromatography to yield 4-chloro-2,3,5-trimethylpyridine N-oxide.

Step 3.2.3: C2-Methyl Functionalization and Chlorination

-

Heat the 4-chloro N-oxide intermediate in acetic anhydride (Ac₂O) to reflux for 2-4 hours to induce a Boekelheide-type rearrangement, forming the 2-acetoxymethyl derivative.

-

Remove excess acetic anhydride under vacuum.

-

Hydrolyze the acetate ester by refluxing with aqueous HCl to yield 2-(hydroxymethyl)-4-chloro-3,5-dimethylpyridine.

-

Isolate the alcohol and react it with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane at 0°C to room temperature.

-

After the reaction is complete, remove the solvent and excess SOCl₂ under vacuum to obtain the final precursor, 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine, often as its hydrochloride salt.

Final Convergent Synthesis and Characterization

The final step is the coupling of the two synthesized precursors via a standard S_N2 reaction to form the thioether linkage.

Mechanism and Rationale

In a polar aprotic solvent, a base is used to deprotonate the acidic thiol proton of the benzimidazole precursor, generating a potent thiolate nucleophile. This anion then attacks the electrophilic carbon of the chloromethyl group on the pyridine precursor, displacing the chloride leaving group and forming the desired sulfide product.[3][4]

Caption: Final coupling step to form the target sulfide.

Experimental Protocol

Objective: To synthesize this compound.

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalent |

| 5-Methoxy-1H-benzimidazole-2-thiol | 180.23 | 9.0 g | 0.050 | 1.0 |

| 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine | 190.07 | 9.5 g | 0.050 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.2 g | 0.055 | 1.1 |

| Methanol | - | 200 mL | - | - |

Procedure:

-

Suspend 5-methoxy-1H-benzimidazole-2-thiol in 200 mL of methanol in a round-bottom flask.

-

Add a solution of sodium hydroxide in a small amount of water and stir until a clear solution of the sodium thiolate is formed.

-

Add a solution of 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine in methanol dropwise to the thiolate solution at room temperature.

-

Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC until the starting materials are consumed.

-

Once complete, reduce the solvent volume by half using a rotary evaporator.

-

Add 200 mL of cold water to the concentrated mixture to precipitate the crude product.

-

Stir the suspension in an ice bath for 1 hour.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.

-

Dry the product under vacuum. If necessary, recrystallize from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain pure this compound.

Characterization

The identity and purity of the final compound should be confirmed using standard analytical techniques.[5]

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity of the coupled product.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₆H₁₆ClN₃OS, MW: 333.83 g/mol ).[6]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

-

Benzimidazoles and Proton Pump Inhibitors. ResearchGate. Available at: [Link]

-

Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

-

Synthesis, structure, and reactivity of Omeprazole and related compounds. White Rose eTheses Online. Available at: [Link]

-

Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]

-

Synthesis of Aniline Substituted Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

Preparation of 1,2-substituted benzimidazoles via a copper-catalyzed three component coupling reaction. RSC Publishing. Available at: [Link]

-

Substrate-Controlled Divergent Synthesis of Benzimidazole-Fused Quinolines and Spirocyclic Benzimidazole-Fused Isoindoles. PMC - NIH. Available at: [Link]

-

Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate. Available at: [Link]

-

1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. PMC - NIH. Available at: [Link]

-

Comprehensive investigation of two substituted benzimidazoles: Design, synthesis, biological assessment, and characterization. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

-

Substituted benzimidazoles | Patent Publication Number 20090258897. Patexia. Available at: [Link]

- Process for preparation of omeprazole.Google Patents.

- A preparation method of omeprazole sulfide.Google Patents.

-

Omeprazole Sulfide N1-Methyl 5-Methoxy Analog. Allmpus - Research and Development. Available at: [Link]

-

Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. Available at: [Link]

Sources

- 1. rjpbcs.com [rjpbcs.com]

- 2. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 4. CN116410178B - A preparation method of omeprazole sulfide - Google Patents [patents.google.com]

- 5. This compound [synhet.com]

- 6. echemi.com [echemi.com]

An In-depth Technical Guide to the Characterization of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a potential process-related impurity in the synthesis of the proton pump inhibitor, Omeprazole. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthesis, separation, and spectroscopic identification of this specific impurity. The guide emphasizes the importance of robust analytical methods for impurity profiling in ensuring the quality, safety, and efficacy of pharmaceutical products.

Introduction: The Significance of Impurity Profiling in Omeprazole Synthesis

Omeprazole is a widely prescribed proton pump inhibitor used to treat conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] The synthesis of Omeprazole is a multi-step process that can lead to the formation of various process-related impurities.[3][4] Regulatory bodies worldwide mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) to ensure patient safety.[5]

This compound, with the IUPAC name 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole, is a potential impurity that can arise during the synthesis of Omeprazole.[6][7][8] Its structural similarity to the Omeprazole sulfide intermediate underscores the need for highly selective analytical methods to detect and quantify its presence. This guide will delve into the necessary analytical techniques for the comprehensive characterization of this specific impurity.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for the development of appropriate analytical methods.

| Property | Value | Source |

| IUPAC Name | 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole | [7] |

| CAS Number | 220757-74-4 | [6][7] |

| Molecular Formula | C₁₆H₁₆ClN₃OS | [6] |

| Molecular Weight | 333.83 g/mol | [6] |

| Synonyms | 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole; 5-Methoxy-2-{[(4-chloro-3,5-dimethyl-pyridine-2-yl)methyl]thio}-1H-benzimidazole | [6] |

Synthesis and Formation

Understanding the potential synthetic routes leading to the formation of this compound is key to controlling its presence in the final API. This impurity is a structural analogue of the omeprazole sulfide intermediate, where the methoxy group on the pyridine ring is replaced by a chlorine atom. This substitution can occur if the starting materials for the pyridine moiety contain a chloro-substituent.

The generalized synthesis of Omeprazole sulfide involves the coupling of a substituted pyridine derivative with a benzimidazole thiol.[3][9]

Caption: Synthetic pathway for this compound.

Chromatographic Analysis: Separation and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the separation and quantification of pharmaceutical impurities.[1][2][10] The development of a stability-indicating method is crucial to ensure that all potential impurities, including this compound, are adequately separated from the main API peak and other related substances.

Recommended HPLC Method (General for Omeprazole Impurities)

| Parameter | Recommended Conditions | Rationale |

| Column | C18 or C8, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds like omeprazole and its impurities. |

| Mobile Phase A | 0.01 M Phosphate Buffer (pH 7.6) | Buffered mobile phase is essential for reproducible chromatography of ionizable compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier providing good peak shape and elution strength. |

| Gradient | Optimized for separation of all known impurities | A gradient elution is necessary to resolve compounds with a range of polarities in a reasonable timeframe. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 280 nm or 302 nm | Wavelengths at which both omeprazole and its impurities exhibit significant absorbance.[1][11] |

| Injection Volume | 10 µL | Standard injection volume for analytical HPLC. |

Protocol for HPLC Analysis:

-

Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable diluent (e.g., a mixture of mobile phase A and B) to a final concentration of approximately 0.1 mg/mL.

-

Preparation of Sample Solution: Prepare the Omeprazole API sample at a concentration of 1 mg/mL in the same diluent.

-

Chromatographic System: Equilibrate the HPLC system with the initial mobile phase composition.

-

Injection: Inject the standard and sample solutions into the chromatograph.

-

Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the impurity using the peak area and the response factor relative to the main component.

Caption: General workflow for HPLC analysis of impurities.

Spectroscopic Characterization: Structural Elucidation

The definitive identification of this compound requires a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is invaluable for confirming the elemental composition of the impurity.[12][13] Electrospray ionization (ESI) is a suitable ionization technique for this class of compounds.

-

Expected Molecular Ion: The protonated molecule ([M+H]^+) would be observed at m/z 334.0775, corresponding to the molecular formula C₁₆H₁₇ClN₃OS⁺.

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the M and M+2 peaks.

-

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments would reveal characteristic fragment ions. Key fragmentation pathways would likely involve cleavage of the methylene-sulfide bridge, providing structural information about the benzimidazole and pyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons on the benzimidazole and pyridine rings, the methoxy group protons, the methyl groups on the pyridine ring, and the methylene bridge protons. The chemical shifts of the pyridine protons would be influenced by the electron-withdrawing effect of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum would provide information on the number of non-equivalent carbon atoms and their chemical environments. The carbon atom attached to the chlorine on the pyridine ring would exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Expected characteristic absorption bands would include N-H stretching for the benzimidazole ring, C-H stretching for aromatic and aliphatic groups, C=N and C=C stretching for the heterocyclic rings, and C-O stretching for the methoxy group.

Stability and Degradation

Forced degradation studies are essential to understand the stability of the API and to identify potential degradation products. While specific degradation studies for this compound are not extensively reported, its structural similarity to Omeprazole suggests it would be susceptible to degradation under acidic conditions. Acid-catalyzed rearrangement and degradation are common pathways for benzimidazole derivatives.[11]

Conclusion and Recommendations

The comprehensive characterization of this compound is a critical component of ensuring the quality and safety of Omeprazole API. This guide outlines a systematic approach employing a combination of chromatographic and spectroscopic techniques.

Key Recommendations:

-

Reference Standard: The synthesis and certification of a pure reference standard for this compound are paramount for accurate quantification.

-

Method Validation: The chosen analytical methods must be rigorously validated according to ICH guidelines to demonstrate their suitability for their intended purpose.

-

Forced Degradation Studies: Performing forced degradation studies on the isolated impurity can provide valuable insights into its stability and potential degradation pathways.

By implementing these analytical strategies, pharmaceutical manufacturers can effectively monitor and control the levels of this and other process-related impurities, thereby ensuring the consistent quality of their products.

References

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

Ribani, M., Collins, C. H., & Bottoli, C. B. G. (2007). Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. Journal of Chromatography A, 1156(1-2), 201-205. [Link]

-

Iuga, C., Bojiţă, M., & Leucuţa, S. E. (2009). Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. Farmacia, 57(5), 534-543. [Link]

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

-

Fu, R. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. [Link]

-

Gananadhamu, S., Borkar, R. M., et al. (2015). Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments. RSC Advances, 5(92), 75458-75471. [Link]

-

Zhang, Y., et al. (2020). A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR. Figshare. [Link]

-

Waters Corporation. (2015). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters Corporation. [Link]

- European Patent Office. (2010).

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70. [Link]

-

Rathnasekara, R., Zhao, D., & Rustum, A. M. (2020). Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. Chromatographia, 83, 1-12. [Link]

-

De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. [Link]

- Federal Institute of Industrial Property. (2020). RU2726320C1 - Method for determining omeprazole impurity components.

-

Sreekanth, N., et al. (2014). Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. International Journal of Pharmaceutical Sciences and Research, 5(9), 3935-3939. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Molnar, I., & Juran, J. M. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. [Link]

-

Watson, D. G., et al. (2018). Identification of the Acid Induced Degradation Products of Omeprazole and 5-hydroxyomeprazole by high resolution mass spectrometry. Glasgow Caledonian University. [Link]

-

Lee, S., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. Molecules, 24(18), 3352. [Link]

-

Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

- CN107382963A - A kind of preparation method of Omeprazole impurity - Google Patents. (n.d.).

-

SynZeal. (n.d.). Omeprazole Impurities. [Link]

-

Pharmaffiliates. (n.d.). Omeprazole-impurities. [Link]

-

Darwish, K. M., Salama, I., Mostafa, S., & El-Sadek, M. (2013). RP-HPLC/Pre-Column Derivatization for Analysis of Omeprazole, Tinidazole, Doxycycline and Clarithromycin. Journal of Chromatographic Science, 51(6), 566-576. [Link]

-

KM Pharma Solution Private Limited. (n.d.). This compound. [Link]

-

de la Puente, M. L. (2016). Analysis of omeprazole and esomeprazole obtained from traditional pharmacies and unlicensed internet websites using Raman spectroscopy, 1H-NMR and chemometric analysis. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole. PubChem. [Link]

-

Kumar, A. (2019). Synthesis and Characterization of Process Related New Impurity in Ufiprazole. E-RESEARCHCO. [Link]

-

Brittain, H. G. (Ed.). (2010). Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 35). Academic Press. [Link]

- US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents. (n.d.).

-

Pharmaffiliates. (n.d.). 5-Methoxy-2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methyl]sulphanyl]-1H-benzimidazole. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-HYDROXYSULFANYL-4-METHOXY-3,5-DIMETHYL-PYRIDIN-1-IUM-1-YL). PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]

- 5. Omeprazole Impurities | SynZeal [synzeal.com]

- 6. Elemental impurities analysis in name-brand and generic omeprazole drug samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. acgpubs.org [acgpubs.org]

- 9. Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling [flore.unifi.it]

- 10. Synthesis and characterization of 2-chloro-3-benzylthiopyrrolo[1,2-a]- benzimidazol-1-one and 2,3-di(benzylthio)pyrrolo[1,2-a]benzimidazol-1-one. - UNT Digital Library [digital.library.unt.edu]

- 11. researchgate.net [researchgate.net]

- 12. diva-portal.org [diva-portal.org]

- 13. agilent.com [agilent.com]

An In-depth Technical Guide to 4-Desmethoxy-4-chloro Omeprazole Sulfide (CAS 220757-74-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Desmethoxy-4-chloro Omeprazole Sulfide, a key intermediate and process-related impurity in the synthesis of various proton-pump inhibitors (PPIs). The document delves into its physicochemical properties, outlines a plausible synthetic pathway based on established chemical principles, and details robust analytical methodologies for its characterization and quantification. As a critical reference material for quality control and regulatory compliance in pharmaceutical manufacturing, a thorough understanding of this compound is paramount. This guide serves as an essential resource for scientists and professionals involved in the development, manufacturing, and analysis of Omeprazole and its analogues.

Introduction and Significance

This compound, with the CAS number 220757-74-4, is a sulfur-containing heterocyclic compound.[1][2][3] Its molecular structure is characterized by a benzimidazole core linked via a methylsulfanyl bridge to a 4-chlorinated pyridine ring. This compound is structurally analogous to Omeprazole Sulfide, a primary intermediate in the synthesis of the widely used gastric proton-pump inhibitor, Omeprazole.[4] The "4-Desmethoxy-4-chloro" designation indicates the substitution of a methoxy group with a chlorine atom at the 4-position of the pyridine ring, a modification that can arise from the use of alternative starting materials in the synthesis of related active pharmaceutical ingredients (APIs).

The primary significance of this compound lies in its role as a process-related impurity. In the multi-step synthesis of certain PPIs, incomplete reactions or the presence of impurities in starting materials can lead to the formation of this compound. As regulatory bodies like the FDA and EMA mandate stringent control over impurities in pharmaceutical products, the availability of well-characterized reference standards of this compound is crucial for:

-

Analytical Method Development and Validation: To accurately identify and quantify its presence in drug substances and finished products.

-

Quality Control (QC): For routine testing of raw materials, in-process samples, and final API batches.

-

Stability Studies: To monitor the degradation pathways of the API and identify potential new impurities.

-

Regulatory Submissions: To provide comprehensive data on impurity profiles in Abbreviated New Drug Applications (ANDAs) and other regulatory filings.[5]

This guide aims to provide the necessary technical details to support these critical functions.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and purification.

| Property | Value | Source(s) |

| CAS Number | 220757-74-4 | [1][3] |

| Molecular Formula | C₁₆H₁₆ClN₃OS | [1] |

| Molecular Weight | 333.83 g/mol | [1] |

| IUPAC Name | 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole | [1][6] |

| Appearance | White to off-white solid | |

| Boiling Point | 535.987 °C at 760 mmHg (Predicted) | |

| Density | 1.365 g/cm³ (Predicted) | |

| Flash Point | 277.955 °C (Predicted) | |

| Solubility | Sparingly soluble in methanol and chloroform. | |

| Storage | Recommended storage at -20°C in a freezer for long-term stability.[6] Handle in a well-ventilated area. |

Synthesis and Mechanism

The synthesis of this compound is not extensively detailed in publicly available literature, primarily due to its nature as an impurity rather than a target molecule. However, based on the well-established synthetic routes for Omeprazole and related benzimidazole sulfides, a plausible and logical synthetic pathway can be constructed. The core of the synthesis is a nucleophilic substitution reaction between a benzimidazole thiol and a chloromethylpyridine derivative.

The overall synthetic strategy can be visualized as a two-part process: the synthesis of the two key precursors followed by their condensation.

Caption: General synthetic workflow for this compound.

Synthesis of Precursor 1: 2-Mercapto-6-methoxy-1H-benzimidazole

This precursor is a common intermediate in the synthesis of many benzimidazole-based pharmaceuticals.

-

Reaction: The synthesis involves the condensation of 4-methoxy-o-phenylenediamine with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent.[7][8]

-

Mechanism: The reaction proceeds through the formation of a dithiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of water and hydrogen sulfide to yield the stable benzimidazole-2-thione tautomer.

Synthesis of Precursor 2: 2-(Chloromethyl)-4-chloro-3,5-dimethylpyridine

The synthesis of this pyridine derivative is more complex and involves multiple steps, starting from a suitable pyridine precursor like 2,3,5-trimethylpyridine. A plausible, albeit generalized, route is as follows:

-

N-Oxidation: The pyridine nitrogen is oxidized to an N-oxide, which activates the pyridine ring for subsequent reactions.

-

Chlorination: Introduction of a chlorine atom at the 4-position.

-

Hydroxymethylation: Introduction of a hydroxymethyl group at the 2-position.

-

Chlorination of the Hydroxymethyl Group: The primary alcohol is converted to a chloride, typically using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the reactive chloromethyl derivative.[9][10][11]

Condensation to Form this compound

-

Reaction: The final step is the coupling of the two precursors. This is a standard S-alkylation reaction where the thiol group of 2-mercapto-6-methoxy-1H-benzimidazole acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the pyridine ring.

-

Experimental Protocol (Plausible):

-

Dissolve 2-mercapto-6-methoxy-1H-benzimidazole in a suitable solvent such as ethanol or isopropanol.

-

Add a base, for example, sodium hydroxide or potassium hydroxide, to deprotonate the thiol and form the more nucleophilic thiolate anion.

-

To this solution, add 2-(chloromethyl)-4-chloro-3,5-dimethylpyridine, likely as a hydrochloride salt which would be neutralized in situ.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Upon completion, the product can be isolated by precipitation (e.g., by adding water) and then purified by recrystallization from a suitable solvent system.

-

Caption: Plausible experimental workflow for the synthesis of the target compound.

Analytical Characterization

As a pharmaceutical reference standard, the purity and identity of this compound must be unequivocally established. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of this compound and for its quantification as an impurity in Omeprazole. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed.

-

Principle: The method separates the target compound from Omeprazole, its other impurities, and degradation products based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

-

Typical HPLC Parameters:

| Parameter | Typical Conditions |

| Column | C8 or C18 (e.g., Agilent InfinityLab Poroshell HPH-C8, 4.6 x 100 mm, 2.7 µm). C8 columns are often preferred for Omeprazole and its impurities. |

| Mobile Phase | A gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For example, a mixture of a phosphate buffer (pH adjusted to ~7.6) and acetonitrile is commonly used.[12] |

| Detection | UV spectrophotometry, typically at a wavelength of 280 nm or 302 nm, where the benzimidazole chromophore exhibits strong absorbance. |

| Flow Rate | ~1.0 mL/min. |

| Column Temp. | Controlled, e.g., 35 °C. |

| Injection Vol. | 10-20 µL. |

-

Method Validation: A valid HPLC method for impurity profiling should be validated according to ICH guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is used for the definitive identification and structural confirmation of the compound.

-

Expected Mass: In positive ion mode electrospray ionization (ESI+), the expected mass-to-charge ratio (m/z) would correspond to the protonated molecule [M+H]⁺, which is approximately 334.83. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms and the identity of functional groups. While a specific spectrum for this compound is not publicly available, the expected chemical shifts can be predicted based on its structure and comparison with similar molecules.

-

Expected ¹H NMR Features:

-

Singlets for the two methyl groups on the pyridine ring.

-

A singlet for the methoxy group on the benzimidazole ring.

-

A singlet for the methylene bridge protons (-S-CH₂-).

-

Aromatic protons of the benzimidazole and pyridine rings, with characteristic splitting patterns.

-

A broad singlet for the N-H proton of the benzimidazole ring.

-

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule, such as N-H stretching, C-H stretching (aromatic and aliphatic), C=N stretching, and C-O stretching of the ether group.

Pharmacopeial Context and Regulatory Status

While "this compound" is not explicitly named as a specified impurity in the current major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) under the Omeprazole monograph, it falls under the category of potential process-related impurities.[12][13]

The European Pharmacopoeia monograph for Omeprazole lists specified impurities D, E, F, and G.[13] The USP also lists several related compounds.[12][] The structures of these specified impurities differ from the target compound of this guide. However, any unspecified impurity above the identification threshold (typically 0.10%) must be identified, and its potential toxicological effects assessed. Therefore, this compound would be controlled under the general limits for unspecified impurities unless it is found to be a significant impurity in a specific manufacturing process, which would then require its full characterization and reporting.

Conclusion

This compound is a crucial compound for the pharmaceutical industry, particularly for manufacturers of Omeprazole and related PPIs. Its role as a potential process-related impurity necessitates its synthesis as a reference standard for the development and validation of analytical methods to ensure the quality, safety, and efficacy of the final drug product. This guide has provided a detailed overview of its properties, a scientifically sound basis for its synthesis, and a framework for its analytical characterization, thereby serving as a valuable resource for researchers and quality control professionals in the field.

References

-

Xia Liang. (2006). Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine. Semantic Scholar. [Link]

-

USP29-NF24. USP Monographs: Omeprazole. [Link]

-

European Pharmacopoeia. OMEPRAZOLE Omeprazolum. [Link]

-

USP29-NF24. USP Monographs: Omeprazole Delayed-Release Capsules. [Link]

-

Indian Journal of Chemistry. Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]

-

ResearchGate. List and structure of omeprazole impurities. [Link]

-

International Journal of Research and Analytical Reviews. Recent Overview on Synthesis of 2-Mercaptobenzimidazole Derivatives and its Activities. [Link]

-

ResearchGate. Synthesis, characterazition of some 2-mercapto-5-methoxy-1H-benzimidazole and test with some plant pathogenic fungi. [Link]

-

FAQ. How is 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesized?. [Link]

-

International Journal of Pharmaceutical Sciences and Research. PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. [Link]

-

PubChem. This compound. [Link]

-

Iraqi National Journal of Chemistry. Synthesis, Characterization and Biological Evaluation of Some 6- Methoxy-2-mercaptobenzimidazole Derivatives. [Link]

-

USP. Omeprazole. [Link]

-

International Journal of Pharmacy and Pharmaceutical Sciences. synthesis of some novel bis type 2-mercapto benzimidazole derivatives. [Link]

-

USP-NF. Omeprazole Delayed-Release Capsules. [Link]

- Google Patents. Preparation method of 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride.

-

Veeprho. This compound | CAS 220757-74-4. [Link]

-

SynZeal. This compound. [Link]

-

PubMed. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. [Link]

- Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

National Center for Biotechnology Information. 2-Chloromethyl-1-methyl-1,3-benzimidazole. [Link]

-

PubChem. 2-Chloromethylbenzimidazole. [Link].nlm.nih.gov/compound/78571)

Sources

- 1. This compound | C16H16ClN3OS | CID 9797740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. veeprho.com [veeprho.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. This compound | | SynZeal [synzeal.com]

- 6. This compound [synhet.com]

- 7. researchgate.net [researchgate.net]

- 8. ijptjournal.com [ijptjournal.com]

- 9. (Open Access) Improvement on the Synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine (2007) | Xia Liang | 1 Citations [scispace.com]

- 10. Page loading... [wap.guidechem.com]

- 11. 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. drugfuture.com [drugfuture.com]

Technical Guide: Molecular Structure of 4-Desmethoxy-4-chloro Omeprazole Sulfide

Abstract: This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and physicochemical properties of 4-Desmethoxy-4-chloro Omeprazole Sulfide. This compound is a significant analog and potential impurity of Omeprazole, a widely used proton pump inhibitor. This document is intended for researchers, scientists, and professionals in drug development and quality control, offering in-depth technical details from nomenclature to advanced structural elucidation.

Introduction and Scientific Context

Omeprazole is a cornerstone in the treatment of acid-related gastrointestinal disorders, functioning by irreversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells[1][2]. Its chemical structure, a substituted benzimidazole linked to a pyridine ring via a methylsulfinyl group, is prone to various modifications during synthesis and metabolism. The study of its analogs and impurities is critical for ensuring pharmaceutical purity, understanding metabolic pathways, and developing new therapeutic agents[3][4][5].

This compound is one such analog. The "sulfide" designation indicates it is the precursor to the active "sulfoxide" form of omeprazole[6]. Its name specifies two key structural changes from the parent omeprazole sulfide molecule: the removal of a methoxy group and its replacement with a chlorine atom on the pyridine ring. This guide will deconstruct its molecular architecture and provide the technical basis for its identification and characterization.

Nomenclature and Structural Foundation

To understand the molecule, its name can be broken down into constituent parts, which precisely describe its chemical features.

-

Core Scaffold: The molecule is built on the same framework as Omeprazole, consisting of a benzimidazole ring system linked to a pyridine ring through a methylthio (-S-CH₂-) bridge.

-

Parent Compound: The immediate parent is Omeprazole Sulfide (also known as Pyrmetazole)[6][7], which is the unoxidized form of Omeprazole.

-

Modification 1: "4-Desmethoxy" : This indicates the removal of the methoxy group (-OCH₃) typically found at the 4-position of the pyridine ring in Omeprazole.

-

Modification 2: "4-chloro" : This signifies that a chlorine atom (Cl) has been substituted at that same 4-position of the pyridine ring.

Based on this, the formal IUPAC name is 2-[((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio]-5-methoxy-1H-benzo[d]imidazole [8][9]. Note that the methoxy group at the 5-position of the benzimidazole ring remains, which is a key feature of the omeprazole family.

Key Structural Identifiers

| Identifier | Value | Source |

| Molecular Formula | C₁₆H₁₆ClN₃OS | [10][11] |

| Molecular Weight | 333.83 g/mol | [8][10] |

| CAS Number | 220757-74-4 | [10][12] |

| PubChem CID | 9797740 | [10][12] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a nucleophilic substitution reaction, a common strategy for creating the core structure of proton pump inhibitors[5][13]. The general approach is the condensation of a substituted pyridine derivative with a benzimidazole-thiol.

Workflow for Synthesis

Below is a generalized workflow representing the synthetic logic.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol is an illustrative example based on common synthetic routes for analogous compounds[14][15].

Objective: To synthesize 2-[((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio]-5-methoxy-1H-benzo[d]imidazole.

Materials:

-

5-methoxy-1H-benzo[d]imidazole-2-thiol

-

2-(chloromethyl)-3,5-dimethyl-4-chloropyridine hydrochloride

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine solution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5-methoxy-1H-benzo[d]imidazole-2-thiol (1.0 eq) in ethanol.

-

Base Addition: Add an aqueous solution of sodium hydroxide (2.2 eq) to the flask and stir until the thiol is fully dissolved, forming the sodium salt.

-

Condensation: To this solution, add 2-(chloromethyl)-3,5-dimethyl-4-chloropyridine hydrochloride (1.1 eq) portion-wise at room temperature.

-

Reaction Monitoring: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up:

-

Reduce the ethanol volume under vacuum.

-

Add water to the residue and extract the aqueous phase with ethyl acetate (3x). .

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter the drying agent and concentrate the organic solvent in vacuo.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

-

Trustworthiness through Self-Validation: The success of the synthesis is validated at each stage. The formation of the sodium salt is visually confirmed by the dissolution of the thiol. Reaction completion is empirically determined by TLC. The final product's purity and identity must be confirmed by the analytical methods described in the next section.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of this compound requires a combination of modern analytical techniques. Commercial suppliers of this compound as a reference standard would use methods like HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for characterization[9][12].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Molecular Ion Peak: For the molecular formula C₁₆H₁₆ClN₃OS, the expected monoisotopic mass is approximately 333.07 Da. High-resolution mass spectrometry (HRMS) would confirm this exact mass.

-

Isotopic Pattern: A key validation point is the presence of the characteristic chlorine isotopic pattern. The M+2 peak (from the ³⁷Cl isotope) should be observed at approximately one-third the intensity of the main M+ peak (from the ³⁵Cl isotope).

-

Fragmentation: Key fragment ions would likely arise from the cleavage of the methylthio bridge, separating the benzimidazole and pyridine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete structural map.

¹H NMR (Proton NMR) - Predicted Chemical Shifts: (Note: Predicted values in ppm, relative to TMS. Actual values may vary based on solvent and experimental conditions.)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| Benzimidazole-H | ~7.0 - 7.5 | Multiplet | 3H | Aromatic protons on the benzimidazole ring |

| Methylene (-CH₂-) | ~4.4 - 4.6 | Singlet | 2H | Bridge between pyridine and sulfur |

| Methoxy (-OCH₃) | ~3.8 | Singlet | 3H | Methoxy group on the benzimidazole ring |

| Pyridine-CH₃ | ~2.3 - 2.5 | Singlet | 6H | Two methyl groups on the pyridine ring |

| Benzimidazole-NH | ~12.5 | Broad Singlet | 1H | Amine proton (may be solvent-exchanged) |

Causality in NMR: The singlet multiplicity for the methylene and methyl groups is expected due to the absence of adjacent protons for coupling. The downfield shift of the methylene protons (~4.4-4.6 ppm) is caused by the deshielding effects of the adjacent sulfur atom and pyridine ring.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule.

-

N-H Stretch: A broad peak around 3300-3400 cm⁻¹ corresponding to the N-H bond in the benzimidazole ring.

-

C-H Stretch: Peaks around 2900-3100 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.

-

C-O Stretch: A peak around 1200-1250 cm⁻¹ for the aryl ether (methoxy group).

-

C-Cl Stretch: A peak in the fingerprint region, typically around 600-800 cm⁻¹, indicating the carbon-chlorine bond.

Physicochemical Properties and Comparative Analysis

The substitution of a methoxy group with a chlorine atom significantly alters the electronic and physical properties of the molecule compared to the standard Omeprazole Sulfide.

| Property | This compound | Omeprazole Sulfide | Rationale for Difference |

| Molecular Formula | C₁₆H₁₆ClN₃OS | C₁₇H₁₉N₃O₂S[7] | Substitution of -OCH₃ with -Cl. |

| Molecular Weight | 333.83 g/mol | 329.4 g/mol [7] | Chlorine is heavier than carbon and oxygen. |

| Polar Surface Area | 76.1 Ų[10] | 85.3 Ų[7] | Chlorine is less polar than a methoxy group. |

| LogP (Predicted) | 4.5 | 3.5[7] | Increased lipophilicity due to the chloro group. |

The replacement of the electron-donating methoxy group with the electron-withdrawing but lipophilic chloro group can impact receptor binding, metabolic stability, and membrane permeability, which are key considerations in drug development.

Conclusion

This compound is a well-defined chemical entity whose structure can be unequivocally confirmed through a combination of synthetic logic and modern spectroscopic techniques. As a known impurity and analog of omeprazole, it serves as a critical reference standard in the quality control of pharmaceutical manufacturing[8][9]. This guide has provided a detailed framework for its synthesis, structural characterization, and physicochemical properties, offering a foundational resource for scientists and researchers in the pharmaceutical field.

References

-

International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

Saini, S., & Majee, C. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Semantic Scholar. [Link]

-

Veeprho Life Sciences. (n.d.). This compound. [Link]

-

Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. ResearchGate. [Link]

-

SynZeal. (n.d.). Omeprazole Impurities. [Link]

-

SynZeal. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). Esomeprazole. PubChem. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

-

Pharmaffiliates. (n.d.). Omeprazole-impurities. [Link]

-

Skibiński, R., et al. (2017). Spectroscopic Characterization of Omeprazole and Its Salts. ResearchGate. [Link]

-

Semantic Scholar. (n.d.). Chemical Reactions of Omeprazole and Omeprazole Analogues. I. A Survey of the Chemical Transformations of Omeprazole and its Analogues. [Link]

-

Preprints.org. (2023). Synthesis of Omeprazole@AgNPs and Omeprazole Sulfide@AgNPs and Considering Their Antibacterial Properties. [Link]

-

National Center for Biotechnology Information. (n.d.). Omeprazole sulfide. PubChem. [Link]

-

ResearchGate. (n.d.). The chemical structures of omeprazole sulfide and its human metabolite, 5'-hydroxyomeprazole sulfide. [Link]

-

AWS. (n.d.). Synthesis of Tricyclic 4-Chloro-pyrimido[4,5- b][3][11]benzodiazepines. [Link]

- Google Patents. (n.d.). US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Blucher Proceedings. (n.d.). Synthesis of Tetra(imidazoil-4(5)-yl)pyrazine and Tetrapyrazilpyrazine. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). A convenient one pot synthesis of 4-cyano-5-imino-3-methylthio-9-nitro-2H- 1,2,4-triazipino[3,4 -b][3][4] benzothiazole and its 3-substituted derivatives. [Link]

-

Bangladesh Journals Online. (n.d.). Synthesis, Characterization of Various Substituted (E)-2-(2-butyl-5-chloro-4- ((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino)phenyl)acetamide. [Link]

Sources

- 1. Esomeprazole | C17H19N3O3S | CID 9568614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scispace.com [scispace.com]

- 4. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. veeprho.com [veeprho.com]

- 9. This compound | | SynZeal [synzeal.com]

- 10. This compound | C16H16ClN3OS | CID 9797740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. This compound [synhet.com]

- 13. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. proceedings.blucher.com.br [proceedings.blucher.com.br]

role of 4-Desmethoxy-4-chloro Omeprazole Sulfide in omeprazole degradation

An In-Depth Technical Guide on the Role of 4-Desmethoxy-4-chloro Omeprazole Sulfide in Omeprazole Quality and Stability

Abstract

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a molecule whose stability is of paramount importance for its therapeutic efficacy. The degradation of omeprazole has been a subject of extensive research, leading to the identification of various degradation products. This technical guide delves into the role of a specific, yet often misunderstood, related substance: this compound. Contrary to being a degradation product, this compound is a process-related impurity arising from the synthesis of omeprazole. This guide will elucidate the critical distinction between synthesis impurities and degradation products, detail the established degradation pathways of omeprazole, and explore the potential impact of impurities like this compound on the overall stability and quality of the active pharmaceutical ingredient (API). This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of omeprazole's chemistry, stability, and the analytical strategies for ensuring its purity.

Introduction: The Critical Distinction Between Process-Related Impurities and Degradation Products

In the realm of pharmaceutical sciences, the purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Impurities in a drug substance can be broadly categorized into organic impurities, inorganic impurities, and residual solvents. Organic impurities can be further classified as starting materials, by-products, intermediates, degradation products, and reagents, ligands, and catalysts.

It is crucial to distinguish between a process-related impurity and a degradation product .

-

Process-related impurities are chemical substances that are formed during the synthesis of the API. They can be unreacted starting materials, by-products of side reactions, or intermediates that are not fully converted to the final product. Their presence and levels are controlled by the manufacturing process.

-

Degradation products are substances that are formed when the API degrades over time due to exposure to environmental factors such as light, heat, humidity, or through interaction with other components in the drug product.

This compound falls into the category of a process-related impurity of omeprazole.[1] Its presence is a direct consequence of the synthetic route employed to manufacture omeprazole. Understanding its formation and potential impact is essential for the development of a robust manufacturing process and a stable drug product.

This compound: A Synthesis Impurity

This compound is a structural analogue of omeprazole sulfide, a key intermediate in the synthesis of omeprazole. The chemical structure of this compound is 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Chemical Name | 2-(((4-Chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole |

| CAS Number | 220757-74-4 |

| Molecular Formula | C16H16ClN3OS |

| Molecular Weight | 333.84 g/mol |

The formation of this impurity can be attributed to the presence of a chlorinated pyridine starting material in the synthesis of the pyridine moiety of omeprazole. If the 4-methoxy group on the pyridine ring is replaced by a chlorine atom in the starting material, it leads to the formation of this chloro-sulfide impurity.

Figure 2: Generalized pathway for the acidic degradation of omeprazole.

Oxidative Degradation

Omeprazole is susceptible to oxidation, primarily at the sulfoxide group. Oxidizing agents can convert the sulfoxide to a sulfone, forming omeprazole sulfone (often designated as Impurity D). [2][3]Another potential oxidative degradation product is omeprazole N-oxide (Impurity E), where the pyridine nitrogen is oxidized. [2][3]

Other Degradation Pathways

-

Photodegradation: Exposure to light can also lead to the degradation of omeprazole, forming a complex mixture of products.

-

Thermal Degradation: At elevated temperatures, omeprazole can degrade, with the rate of degradation dependent on the physical form (solid-state vs. solution).

The Role of Omeprazole Sulfide in Degradation

Omeprazole sulfide is the direct precursor to omeprazole in the synthesis process, formed by the condensation of the pyridine and benzimidazole moieties. [4]It is also a known degradation product of omeprazole under certain conditions, particularly reductive pathways. In some analytical studies, the formation of omeprazole sulfide is monitored as an indicator of degradation. [5]

Experimental Protocols for Studying Omeprazole Stability

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical information about a drug's stability profile.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for subjecting omeprazole to various stress conditions to induce degradation.

Objective: To generate potential degradation products of omeprazole and assess its stability under various stress conditions.

Materials:

-

Omeprazole API

-

Hydrochloric acid (0.1 N)

-

Sodium hydroxide (0.1 N)

-

Hydrogen peroxide (3%)

-

High-purity water

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Phosphate buffer

-

Photostability chamber

-

Oven

Procedure:

-

Acid Hydrolysis: Dissolve omeprazole in 0.1 N HCl and keep at room temperature for a specified period (e.g., 2 hours). Neutralize the solution with 0.1 N NaOH before analysis.

-

Alkaline Hydrolysis: Dissolve omeprazole in 0.1 N NaOH and keep at room temperature for a specified period (e.g., 8 hours). Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Dissolve omeprazole in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).

-

Thermal Degradation: Expose solid omeprazole API to dry heat in an oven at a specified temperature (e.g., 80°C) for a specified period (e.g., 48 hours). Also, prepare a solution of omeprazole and expose it to heat.

-

Photodegradation: Expose solid omeprazole API and a solution of omeprazole to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method.

Figure 3: A typical workflow for a forced degradation study of omeprazole.

Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its impurities and degradation products.

Table 2: Example of a Stability-Indicating HPLC Method for Omeprazole

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of phosphate buffer and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 302 nm |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

This method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

Conclusion: A Holistic Approach to Omeprazole Quality

The role of this compound in the context of omeprazole is that of a process-related impurity, not a degradation product. This distinction is fundamental for effective quality control and process optimization in pharmaceutical manufacturing. While this impurity does not arise from the degradation of omeprazole, its presence can indirectly affect the stability and quality of the final drug product.

A comprehensive understanding of both the synthetic pathways leading to process-related impurities and the degradation pathways of the API is essential for the development of a safe, effective, and stable omeprazole formulation. Rigorous analytical testing, including the use of validated stability-indicating methods, is paramount to ensure that the levels of all impurities, both process-related and degradation-induced, are maintained within acceptable limits throughout the shelf life of the product. This holistic approach to quality control is what guarantees the therapeutic integrity of omeprazole for patients worldwide.

References

- Helmy, S. A., & El-Kimary, E. I. (2006). Stability-indicating methods for determining omeprazole and octylonium bromide in the presence of their degradation products.

- Saini, S., Majee, C., & Salahuddin. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. International Journal of PharmTech Research, 12(3), 57-70.

-

PubChem. This compound. Available from: [Link]

-

Veeprho Life Sciences. This compound. Available from: [Link]

- Yilmaz, B., et al. (2025). Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide. Cutaneous and Ocular Toxicology, 1-10.

-

KM Pharma Solution Private Limited. This compound. Available from: [Link]

-

Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Available from: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. Evaluation of toxicological profile of omeprazole degradation impurities in an intravenous drug product: omeprazole-sulfone and omeprazole-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. [PDF] Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review | Semantic Scholar [semanticscholar.org]

An In-Depth Technical Guide:

Abstract

Omeprazole, a cornerstone of proton pump inhibitors (PPIs), requires stringent purity control to ensure its safety and efficacy. This technical guide provides a comprehensive framework for the preliminary investigation of process-related impurities in omeprazole synthesis. We will delve into the common synthetic pathways, elucidate the mechanisms of impurity formation, and present a multi-faceted analytical strategy for their detection, identification, and quantification. This document is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven protocols to navigate the complexities of impurity profiling in active pharmaceutical ingredient (API) development.

The Genesis of Impurities: Understanding Omeprazole Synthesis

The control of any impurity begins with a fundamental understanding of its origin. Omeprazole, chemically known as 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, is a chiral sulfoxide.[1] Its synthesis is a multi-step process where impurities can be introduced from starting materials, formed as by-products, or arise from degradation.

A prevalent synthetic route involves the condensation of a substituted benzimidazole moiety with a substituted pyridine moiety to form a thioether intermediate (Sulfide), followed by a controlled oxidation to the desired sulfoxide (Omeprazole).[2]

// Nodes for reactants and products SM1 [label="5-methoxy-2-mercapto-\n1H-benzimidazole"]; SM2 [label="2-(chloromethyl)-3,5-dimethyl-\n4-methoxypyridine"]; Intermediate [label="Omeprazole Sulfide\n(Impurity C)", shape=box, style="rounded,filled", fillcolor="#FBBC05"]; API [label="Omeprazole", shape=box, style="rounded,filled,bold", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for impurities OverOx [label="Omeprazole Sulfone\n(Impurity D)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; N_Oxide [label="N-Oxide Impurity", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGI [label="Unreacted SM2\n(Potential Genotoxic Impurity)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges representing reactions {SM1, SM2} -> Intermediate [label="Condensation"]; Intermediate -> API [label="Controlled Oxidation\n(e.g., m-CPBA)"];

// Edges representing impurity formation Intermediate -> OverOx [label="Over-oxidation", style=dashed, color="#EA4335"]; API -> N_Oxide [label="Side Reaction", style=dashed, color="#EA4335"]; SM2 -> PGI [label="Incomplete Reaction", style=dashed, color="#EA4335"];

} caption: "Figure 1: Simplified omeprazole synthesis pathway showing key impurity formation points."

This critical oxidation step is the source of two major process-related impurities:

-

Omeprazole Sulfide (Impurity C): The thioether precursor to omeprazole. Its presence indicates an incomplete oxidation reaction.[1][3]

-

Omeprazole Sulfone (Impurity D): A result of over-oxidation of the sulfoxide. This is a common by-product in syntheses using strong oxidizing agents.[4]

Other impurities can arise from starting materials, such as the potentially genotoxic impurity (PGI) 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine (CMDP), or from unwanted side reactions.[5][6] Degradation impurities can also form under specific pH, light, or temperature conditions, as omeprazole is known to be unstable in acidic environments.[7]

Classification and Overview of Key Impurities

A systematic investigation requires classifying impurities based on their source. Regulatory bodies like the International Council for Harmonisation (ICH) categorize impurities as organic, inorganic, and residual solvents.[8][9] Our focus here is on organic impurities from the process.

| Impurity Name/Class | Common Designation | Molecular Formula | Likely Origin / Causality |

| Omeprazole Sulfide | Impurity C / Ufiprazole | C₁₇H₁₉N₃O₂S | Incomplete oxidation of the thioether intermediate.[1][3] |

| Omeprazole Sulfone | Impurity D / USP RC A | C₁₇H₁₉N₃O₄S | Over-oxidation of the omeprazole sulfoxide group.[4][] |

| 5-Methoxy-1H-benzimidazole-2-thiol | Impurity A | C₈H₈N₂OS | Unreacted starting material or degradation product.[3] |

| Desmethoxy Omeprazole | Impurity B | C₁₆H₁₇N₃O₂S | Impurity present in the benzimidazole starting material.[3] |

| Omeprazole N-Oxide | Impurity I | C₁₇H₁₉N₃O₅S | Side-reaction product from oxidation of the pyridine nitrogen.[3] |

| 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine | CMDP | C₉H₁₂ClNO | Unreacted starting material; considered a potential genotoxic impurity (PGI).[5] |

| caption: "Table 1: Common Process-Related Impurities of Omeprazole." |

The Analytical Toolkit: A Multi-Modal Approach

No single analytical technique is sufficient for a comprehensive impurity investigation. A robust strategy integrates chromatographic separation with spectroscopic identification, ensuring a self-validating system of inquiry.

// Nodes Start [label="Omeprazole API Batch", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prep [label="Sample Preparation\n(Dilution in appropriate solvent)"]; HPLC [label="RP-HPLC Screening\n(DAD/UV Detection)"]; Decision1 [label="Are all peaks known\n& below reporting threshold?", shape=diamond, fillcolor="#FBBC05"]; Report [label="Report Results", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Decision2 [label="Is unknown peak >\nidentification threshold?", shape=diamond, fillcolor="#FBBC05"]; Isolate [label="Fraction Collection\n(Prep-HPLC)"]; LCMS [label="LC-MS/MS Analysis"]; NMR [label="NMR Spectroscopy\n(¹H, ¹³C, 2D)"]; Identify [label="Structural Elucidation\n& Impurity Identification"]; Quantify [label="Develop/Validate Quant. Method\nfor new impurity"];

// Edges Start -> Prep; Prep -> HPLC; HPLC -> Decision1; Decision1 -> Report [label="Yes"]; Decision1 -> Decision2 [label="No"]; Decision2 -> HPLC [label="No"]; Decision2 -> LCMS [label="Yes"]; LCMS -> Identify [label="Provides Mass & Fragmentation"]; Isolate -> NMR [style=dashed, label="If needed for confirmation"]; NMR -> Identify [label="Provides Definitive Structure"]; Identify -> Quantify; Quantify -> Report;

} caption: "Figure 2: Logical workflow for the investigation of unknown impurities."

Foundational Technique: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the workhorse for impurity profiling, offering excellent separation of omeprazole from its closely related substances.[11][12]

Core Principle: Separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C8 or C18) and a polar mobile phase.

Causality in Method Development: The choice of a C8 or C18 column is often a starting point, with modern superficially porous columns offering high resolution with backpressures compatible with standard HPLC systems.[13][14] The mobile phase pH is critical; omeprazole is acid-labile, so a pH around 7.6 is often used to ensure analyte stability during the run.[15] A mixture of an aqueous buffer (e.g., phosphate) and an organic modifier (e.g., acetonitrile) allows for the elution of compounds with varying polarities. UV detection is typically set around 280-305 nm, where both omeprazole and its key impurities exhibit strong absorbance.

Identification Powerhouse: Mass Spectrometry (MS)

When HPLC reveals unknown impurities, liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identification.

Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing highly specific molecular weight information. Tandem MS (MS/MS) fragments ions to reveal structural details.[16][17]

Causality in Application: Coupling an HPLC to a mass spectrometer (LC-MS) allows for the immediate determination of the molecular weight of each impurity as it elutes from the column.[18] This data is invaluable for proposing potential elemental compositions. Further fragmentation of an impurity's molecular ion (MS/MS) creates a unique "fingerprint" that can be used to piece together its chemical structure, often allowing for unambiguous identification when compared to the parent drug's fragmentation pattern.[16]

The Gold Standard: Nuclear Magnetic Resonance (NMR) Spectroscopy

For absolute structural confirmation of a novel impurity, especially for regulatory filings, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled.[16][19]

Core Principle: NMR exploits the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to map out the carbon-hydrogen framework of a molecule.[17][20]

Causality in Application: While LC-MS provides mass and fragments, NMR provides the definitive connectivity of atoms. A ¹H NMR spectrum shows the number and type of hydrogen atoms, while a ¹³C NMR spectrum reveals the carbon skeleton.[17] This allows for the complete and unambiguous determination of the impurity's structure, making it the gold standard for characterization.[16]

| Technique | Principle | Information Obtained | Strengths | Limitations |

| HPLC-UV | Differential Partitioning | Retention Time, Purity (%), Quantification | Robust, reproducible, quantitative, widely available.[9] | Provides no structural information on unknown peaks. |